molecular formula C25H24N2O2 B2377470 [1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108389-43-9

[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2377470
CAS No.: 2108389-43-9
M. Wt: 384.479
InChI Key: YCAHWMSPCPTSEB-UHFFFAOYSA-N
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Description

[1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a biphenyl group, a pyridine moiety, and an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.

    Construction of the Azabicyclo Octane Structure: This step involves the formation of the bicyclic structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and organometallic compounds.

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

Medicine

Medicinally, [1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone has potential as a therapeutic agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for the treatment of neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as receptors or enzymes. The biphenyl and pyridine groups can engage in π-π stacking interactions, while the azabicyclo octane structure can provide steric hindrance, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone: Similar structure but with a different position of the pyridine group.

    [1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone: Another positional isomer with the pyridine group in the 2-position.

Uniqueness

The uniqueness of [1,1’-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone lies in its specific arrangement of functional groups, which can result in distinct biological activity and chemical reactivity compared to its isomers.

Properties

IUPAC Name

(4-phenylphenyl)-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)27-21-10-11-22(27)17-24(16-21)29-23-12-14-26-15-13-23/h1-9,12-15,21-22,24H,10-11,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHWMSPCPTSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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